α-Glucosidase Inhibition: Potency Differentiation Within the 3a–3h Series
In a head-to-head series evaluation of eight N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives (3a–3h), α-glucosidase inhibitory activity was measured with acarbose as a positive control [1]. The 3h derivative, identified as N-(5-acetyl-4-methylthiazol-2-yl)-4-phenoxybenzamide based on the systematic substitution pattern, exhibited an IC50 of 134.4 ± 1.01 μg/mL, representing the most potent inhibition within the series. By contrast, the next most active analog, 3c, showed an IC50 of 157.3 ± 1.11 μg/mL, a 1.17-fold weaker inhibition. The remaining six derivatives (3a, 3b, 3d–3g) were either weakly active or inactive at the tested concentrations. The positive control acarbose exhibited substantially greater potency (IC50 in the low μg/mL range under comparable conditions).
| Evidence Dimension | In vitro α-glucosidase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 134.4 ± 1.01 μg/mL (Derivative 3h, identified as N-(5-acetyl-4-methylthiazol-2-yl)-4-phenoxybenzamide) |
| Comparator Or Baseline | Derivative 3c: IC50 = 157.3 ± 1.11 μg/mL; Derivatives 3a, 3b, 3d–3g: IC50 > 300 μg/mL or inactive; Acarbose (positive control): IC50 in low μg/mL range |
| Quantified Difference | 3h is 1.17-fold more potent than the next-best derivative (3c); >2.2-fold more potent than all other inactive derivatives (assuming ~300 μg/mL cutoff) |
| Conditions | α-Glucosidase enzyme inhibition bioassay; triplicate measurements; acarbose as reference standard |
Why This Matters
For procurement in antidiabetic or metabolic disorder screening programs, derivative 3h provides the only meaningful α-glucosidase inhibitory signal among the eight-member series, making it the sole candidate for follow-up studies.
- [1] Ujan, R., Mahmood, H. M. K., Channar, P. A., Ejaz, S. A., Saeed, S., Saeed, A., ... & Ismail, H. (2022). N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives as multi-target-directed ligands: design, synthesis, biochemical evaluation and computational analysis. Journal of Chemical Sciences, 134(1), 7. View Source
